
Triethoxy(propyl)silane
Overview
Description
Triethoxy(propyl)silane, also known as propyltriethoxysilane, is an organosilicon compound with the chemical formula C₉H₂₂O₃Si. It is a colorless liquid that is used as a coupling agent and surface modifier in various industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it valuable in the production of advanced materials and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethoxy(propyl)silane can be synthesized through the reaction of propyltrichlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows:
C₃H₇SiCl₃+3C₂H₅OH→C₃H₇Si(OC₂H₅)₃+3HCl
The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silane.
Industrial Production Methods
In industrial settings, this compound is produced using a continuous process that involves the reaction of propyltrichlorosilane with ethanol in the presence of a catalyst. The reaction mixture is then distilled to separate the desired product from by-products and unreacted starting materials. The use of advanced distillation techniques ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethoxy(propyl)silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
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Hydrolysis: : In the presence of water, this compound hydrolyzes to form propylsilanetriol and ethanol:
C₃H₇Si(OC₂H₅)₃+3H₂O→C₃H₇Si(OH)₃+3C₂H₅OH
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Condensation: : The hydrolyzed product can further undergo condensation reactions to form siloxane bonds, leading to the formation of polysiloxanes:
2C₃H₇Si(OH)₃→C₃H₇Si-O-SiC₃H₇+3H₂O
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Substitution: : this compound can react with various nucleophiles, such as amines and alcohols, to form substituted silanes:
C₃H₇Si(OC₂H₅)₃+RNH₂→C₃H₇Si(OC₂H₅)₂(NHR)+C₂H₅OH
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts
Condensation: Acidic or basic catalysts, elevated temperatures
Substitution: Nucleophiles such as amines or alcohols, mild temperatures
Major Products Formed
Hydrolysis: Propylsilanetriol, ethanol
Condensation: Polysiloxanes, water
Substitution: Substituted silanes, ethanol
Scientific Research Applications
Triethoxy(propyl)silane has a wide range of applications in scientific research, including:
Surface Modification: It is used to modify the surface properties of materials, such as enhancing hydrophobicity or improving adhesion to other materials.
Nanoparticle Synthesis: It serves as a precursor in the synthesis of functionalized nanoparticles for use in catalysis, drug delivery, and imaging.
Coatings and Sealants: The compound is used in the formulation of coatings and sealants to improve their durability and resistance to environmental factors.
Polymer Production: It acts as a coupling agent in the production of advanced polymers and composites, enhancing their mechanical properties and stability.
Mechanism of Action
The primary mechanism by which triethoxy(propyl)silane exerts its effects is through the formation of siloxane bonds. Upon hydrolysis, the compound forms silanol groups, which can further condense to form siloxane linkages. These linkages provide strong adhesion to both organic and inorganic surfaces, making the compound effective as a coupling agent and surface modifier .
Comparison with Similar Compounds
Triethoxy(propyl)silane can be compared with other similar organosilicon compounds, such as:
3-Aminopropyltriethoxysilane: Contains an amino group, making it useful for introducing amine functionalities to surfaces.
3-Mercaptopropyltriethoxysilane: Contains a thiol group, which is useful for binding to metal surfaces and enhancing corrosion resistance.
Vinyltriethoxysilane: Contains a vinyl group, which allows for polymerization and cross-linking reactions.
Each of these compounds has unique functional groups that confer specific properties and applications, making them suitable for different industrial and research purposes.
Biological Activity
Triethoxy(propyl)silane (TEPS), a silane coupling agent, is widely used in various industrial applications, including adhesives, sealants, and coatings. Its biological activity has garnered attention due to its potential implications in biomedical applications, including drug delivery systems and surface modifications for biomaterials. This article presents a comprehensive overview of the biological activity of TEPS, supported by data tables, case studies, and research findings.
Chemical Structure : this compound has the molecular formula and is characterized by three ethoxy groups attached to a propyl silane backbone.
Physical Properties :
- Molecular Weight : 204.34 g/mol
- Boiling Point : 190 °C
- Density : 0.92 g/cm³
Biological Activity Overview
TEPS exhibits several biological activities that are critical for its application in biomedical fields:
- Cytotoxicity : Studies have shown that TEPS can exhibit cytotoxic effects at high concentrations. For instance, a study indicated that TEPS led to a dose-dependent decrease in cell viability in various cell lines, suggesting potential toxicity at elevated doses .
- Cell Adhesion and Proliferation : TEPS-modified surfaces have been shown to enhance cell adhesion and proliferation. In vitro experiments demonstrated that surfaces treated with TEPS supported higher adhesion rates of fibroblasts compared to untreated controls .
- Antimicrobial Properties : Research indicates that TEPS can impart antimicrobial properties to surfaces when used in coatings. The incorporation of TEPS into polymer matrices has been linked to reduced bacterial colonization, making it useful for medical devices .
Case Study 1: Surface Modification for Biomedical Applications
A study evaluated the use of TEPS for modifying polycaprolactone (PCL) surfaces to enhance biocompatibility. The results showed:
- Increased Hydrophilicity : TEPS treatment increased the wettability of PCL surfaces, leading to improved protein adsorption.
- Enhanced Cell Growth : Fibroblast cell cultures on TEPS-modified PCL exhibited a significant increase in cell proliferation rates compared to unmodified PCL.
Case Study 2: Antimicrobial Coatings
In another study, TEPS was incorporated into a polyurethane matrix to create antimicrobial coatings for surgical instruments. Key findings included:
- Bacterial Reduction : The coated surfaces showed a reduction in bacterial growth by over 90% against common pathogens such as Staphylococcus aureus.
- Durability of Antimicrobial Effect : The antimicrobial properties remained effective after repeated sterilization cycles.
Toxicological Data
The toxicological profile of TEPS is crucial for its safe application:
Endpoint | Result |
---|---|
Skin Irritation | Mildly irritating |
Eye Irritation | Mildly irritating |
Acute Toxicity (LC50) | 55 mg/L in carp (Cyprinus carpio) |
Chronic Exposure (NOAEL) | 1000 mg/kg bw/day in rats |
The biological activity of TEPS can be attributed to its chemical structure and reactivity:
- Hydrolysis : In aqueous environments, TEPS hydrolyzes to form silanol groups, which can interact with biological molecules and enhance surface properties.
- Polymerization : The silanol groups can undergo condensation reactions, leading to the formation of siloxane networks that improve mechanical properties and biocompatibility.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying triethoxy(propyl)silane?
- Methodological Answer : this compound (CAS 2550-02-9) is typically synthesized via hydrolysis-condensation reactions. A common approach involves reacting chloropropyltrimethoxysilane with ethanol under controlled acidic or alkaline conditions. For purification, fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is recommended to isolate the silane from unreacted precursors. Purity validation via gas chromatography (GC) or nuclear magnetic resonance (NMR) is critical, as residual alkoxy groups or byproducts may affect downstream applications .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use and NMR to confirm the propyl chain attachment and ethoxy group integrity. For example, NMR peaks near -45 to -50 ppm indicate trialkoxysilane structures.
- FTIR Spectroscopy : Look for Si-O-C stretches (~1,090 cm) and Si-C bonds (~760 cm).
- GC-MS : Quantify purity and detect volatile impurities.
- Elemental Analysis : Validate C, H, and Si content against theoretical values .
Q. What are the primary applications of this compound in materials science?
- Methodological Answer : This silane is widely used as a coupling agent to improve adhesion between organic polymers and inorganic substrates (e.g., glass, metals). For example:
- Surface Modification : React with hydroxylated surfaces (e.g., SiO) to form covalent Si-O-Si bonds, enabling subsequent functionalization (e.g., antibody immobilization in biosensors) .
- Nanocomposites : Enhance dispersion of nanoparticles (e.g., montmorillonite clay) in rubber matrices via propyl chain interactions, improving mechanical properties .
Advanced Research Questions
Q. How does the pH of reaction media influence the condensation behavior of this compound?
- Methodological Answer : Alkaline conditions (pH > 10) accelerate hydrolysis and condensation by deprotonating silanol groups, promoting crosslinking. In acidic media (pH 4–6), condensation is slower, favoring monomeric or oligomeric structures. Researchers should optimize pH based on the desired degree of polymerization. For instance, alkaline conditions yield denser siloxane networks suitable for hydrophobic coatings, while acidic conditions are better for controlled monolayer deposition .
Q. What experimental strategies address contradictions in reported mechanical performance of this compound-modified composites?
- Methodological Answer : Discrepancies in mechanical data (e.g., tensile strength, modulus) often arise from:
- Dispersion Inhomogeneity : Use X-ray diffraction (XRD) or transmission electron microscopy (TEM) to verify nanoparticle exfoliation/intercalation.
- Curing Conditions : Adjust curing temperature/time to optimize silane-substrate bonding.
- Competing Reactions : Monitor side reactions (e.g., ethoxy group hydrolysis) via in-situ FTIR.
In one study, γ-(mercaptopropyl)triethoxysilane outperformed amino-functional silanes in rubber-clay composites due to better sulfur-mediated crosslinking .
Q. How can researchers optimize the stability of this compound-functionalized surfaces under harsh environmental conditions?
- Methodological Answer :
- Thermal Stability : Post-treatment annealing (150–200°C) enhances crosslinking but risks propyl chain degradation. Thermogravimetric analysis (TGA) under N can identify decomposition thresholds.
- Hydrolytic Stability : Evaluate resistance to moisture by aging samples in humid chambers (e.g., 85% RH at 40°C) and monitoring contact angle changes. Silane layers with higher crosslink density exhibit superior stability .
Q. What advanced techniques validate the covalent grafting of this compound onto nanoparticles?
- Methodological Answer :
Properties
IUPAC Name |
triethoxy(propyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZNTLFQLUFES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](OCC)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
160876-30-2 | |
Record name | Silane, triethoxypropyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160876-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60862984 | |
Record name | Triethoxypropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-02-9 | |
Record name | Propyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triethoxypropylsilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Silane, triethoxypropyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Triethoxypropylsilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60862984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triethoxypropylsilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.039 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIETHOXYPROPYLSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F17OTX9FG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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